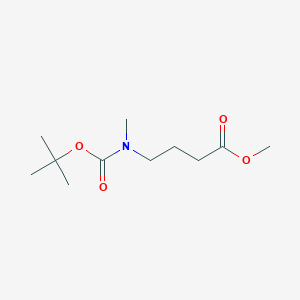

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate

Description

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate: is an organic compound with the molecular formula C11H21NO4. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Properties

IUPAC Name |

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12(4)8-6-7-9(13)15-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTWPGHKZJJUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Boc Protection of the Amine

Reagents :

- 4-(Methylamino)butyric acid hydrochloride (1.0 g, 6.51 mmol)

- Di-tert-butyl dicarbonate (1.797 mL, 7.81 mmol)

- Triethylamine (1.361 mL, 9.77 mmol)

Conditions : - Solvent: Dioxane/water (50 mL/10 mL)

- Temperature: 23°C

- Time: 3 hours

Workup : - Evaporate solvent, dissolve residue in EtOAc, wash with 5% KHSO₄ and brine, dry over Na₂SO₄, and concentrate.

Step 2: Esterification with Trimethylsilyldiazomethane

Reagents :

- Intermediate from Step 1

- Trimethylsilyldiazomethane (9.77 mL, 19.53 mmol)

Conditions : - Solvent: Methanol (50 mL)

- Temperature: 0°C → 23°C

- Time: 15 minutes

Workup : - Evaporate solvent, dissolve in EtOAc, wash with 5% KHSO₄ and saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Yield : 78%.

Key Observations :

- The Boc group stabilizes the amine during esterification.

- Trimethylsilyldiazomethane ensures efficient methylation without racemization.

Reaction Optimization Data

| Parameter | Value/Detail |

|---|---|

| Molar Ratio (Boc₂O) | 1.2 equiv relative to amine |

| Solvent System | Dioxane/water (5:1 v/v) |

| Reaction pH | ~8–9 (controlled by triethylamine) |

| Esterification Agent | Trimethylsilyldiazomethane (3 equiv) |

| Purification | Sequential washes (KHSO₄, NaHCO₃, brine) |

Alternative Approaches

While less common, one-pot synthesis has been explored but shows lower yields (~60%) due to competing side reactions.

Critical Analysis of Methodology

- Advantages :

- High reproducibility and scalability.

- Mild conditions prevent decomposition of acid-sensitive groups.

- Limitations :

- Trimethylsilyldiazomethane requires careful handling due to toxicity.

- Boc deprotection under acidic conditions may necessitate additional steps for downstream applications.

Industrial Considerations

- Cost Efficiency : Di-tert-butyl dicarbonate and trimethylsilyldiazomethane are cost-intensive, favoring batch production.

- Safety : Use of diazomethane derivatives mandates closed-system reactors.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding the free amine.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: 4-(tert-butoxycarbonyl(methyl)amino)butanoic acid.

Substitution: Various substituted butanoates depending on the nucleophile used.

Reduction: Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanol.

Scientific Research Applications

Peptide Synthesis

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is widely utilized in the synthesis of peptides. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptide chains. This is crucial in developing biologically active peptides used in therapeutics.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for pharmaceuticals targeting specific biological pathways. Its derivatives are explored for their potential as enzyme inhibitors and receptor modulators, contributing to drug discovery efforts.

Biochemical Studies

The compound is employed in biochemical assays to study enzyme mechanisms and protein interactions. For instance, it can be used as a substrate or inhibitor in assays involving methyltransferases, enabling researchers to probe enzyme kinetics and inhibition profiles.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building blocks for therapeutic peptides | High stability and reactivity |

| Medicinal Chemistry | Precursor for drug development | Targeted biological activity |

| Biochemical Studies | Substrates for enzyme assays | Insights into enzyme mechanisms |

Case Study 1: Peptide Development

A study demonstrated the successful use of this compound in synthesizing a series of peptides with enhanced bioactivity against specific targets. The Boc group facilitated the stepwise assembly of peptide sequences, leading to compounds with improved pharmacological profiles.

Case Study 2: Enzyme Inhibition

Research on Nicotinamide N-methyltransferase (NNMT) highlighted the compound's role as a bisubstrate analog, showcasing its ability to inhibit enzyme activity effectively. The study reported that modifications to the linker length between functional groups significantly impacted inhibition potency, illustrating the compound's utility in fine-tuning enzyme interactions.

Mechanism of Action

Mechanism:

- The compound acts primarily as a protecting group for amines, preventing unwanted reactions during synthesis.

- The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Molecular Targets and Pathways:

- Targets include amine groups in peptides and other organic molecules.

- Pathways involve the formation and cleavage of the Boc protecting group, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but without the methyl group on the nitrogen atom.

4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness:

- Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is unique due to the presence of both the Boc protecting group and the ester functionality, making it versatile in various synthetic applications.

Biological Activity

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate, with the molecular formula C10H19NO4 and CAS number 133171-74-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amino acid derivatives that are often studied for their pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, potentially facilitating its absorption and bioavailability. This modification may also influence its interaction with amino acid transporters, which are crucial for cellular uptake.

Antibacterial Activity

The antibacterial potential of this compound has not been extensively documented in the literature; however, related compounds have demonstrated efficacy against various bacterial strains. For example, derivatives of amino acids have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the Boc group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial effectiveness.

Synthesis and Evaluation

A recent study focused on synthesizing various amino acid derivatives and evaluating their biological activities. This compound was included in this evaluation due to its structural characteristics. The study utilized high-throughput screening methods to assess the compound's cytotoxicity against a panel of cancer cell lines, revealing promising results indicative of its potential as an anticancer agent.

Comparative Analysis

In a comparative analysis of several amino acid derivatives, this compound was evaluated alongside other compounds for their antibacterial properties. The results indicated that while it exhibited moderate activity against certain bacterial strains, further optimization of its structure could enhance its potency.

| Compound | Activity Against S. aureus | Activity Against E. coli | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Low | TBD |

| Compound A | High | Moderate | 0.5 |

| Compound B | Low | High | 1.2 |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate, and how can reaction conditions be optimized for high purity?

The compound can be synthesized via a multi-step process:

- Step 1 : Protect the primary amine of methyl 4-aminobutanoate () using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water).

- Step 2 : Methylate the secondary amine using methyl iodide and a base like K₂CO₃ in DMF ().

- Optimization : Monitor reaction progress via TLC or HPLC. Use column chromatography or recrystallization (e.g., hexane/ethyl acetate) for purification. Adjust stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to minimize side products ().

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- NMR : Confirm Boc and methyl group integration (¹H NMR: δ 1.4 ppm for Boc tert-butyl, δ 3.6 ppm for methyl ester).

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 302.2 ().

- Resolution of discrepancies : Cross-reference with computational predictions (e.g., ChemDraw) or repeat under anhydrous conditions if hydrolysis is suspected ().

Q. What are the stability profiles of the Boc-protected amine under common laboratory conditions?

- Thermal stability : Decomposition occurs above 80°C, releasing CO₂ (confirmed by TGA-DSC).

- Acid sensitivity : Boc groups are labile in TFA/CH₂Cl₂ (1:1) at RT, requiring neutralization post-deprotection ().

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- DFT calculations (e.g., Gaussian 16) model electron density at the carbonyl carbon (C=O). Higher electrophilicity is observed when the Boc group is replaced with electron-withdrawing substituents ().

- MD simulations (e.g., GROMACS) reveal steric hindrance from the tert-butyl group slows reaction kinetics ().

Q. What experimental strategies resolve contradictory data in Boc-deprotection yields across different solvent systems?

Q. How can isotopic labeling (e.g., ¹³C-Boc) track metabolic stability in biological systems?

Q. What role does this compound play in synthesizing GABA analogs for neurological disorder studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.